N-cyclopentyl-3,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-cyclopentyl-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10-7-11(2)9-12(8-10)14(16)15-13-5-3-4-6-13/h7-9,13H,3-6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWACXSJJOITYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-3,5-dimethylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylbenzoic acid.
Amidation Reaction: The carboxylic acid group of 3,5-dimethylbenzoic acid is converted to an amide group by reacting with cyclopentylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Employing more efficient catalysts to speed up the reaction and reduce the amount of reagents required.
Purification: Implementing large-scale purification techniques such as crystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclopentyl-3,5-dimethylbenzamide can undergo oxidation reactions, typically at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 3,5-dimethylbenzoic acid derivatives.
Reduction: Formation of N-cyclopentyl-3,5-dimethylbenzylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: N-cyclopentyl-3,5-dimethylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which N-cyclopentyl-3,5-dimethylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopentyl group and the amide linkage play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Reactivity
a. N-Methoxy-3,5-dimethylbenzamide
- Reactivity in Coupling Reactions: In palladium-catalyzed cross-coupling with cyclohexene, N-methoxy-3,5-dimethylbenzamide yields 77% product, outperforming electron-withdrawing substituents (e.g., NO₂: ~50% yield). The electron-donating methyl groups enhance coupling efficiency by stabilizing transition states .
- However, the cyclopentyl group may improve regioselectivity in directed C–H functionalization due to its rigid structure .
b. N,N-Diisopropyl-3,5-dimethylbenzamide
- Asymmetric Synthesis : Used in enantioselective lithiation to synthesize planar chiral cyclophanes, achieving 31–42% yields. The diisopropyl groups provide steric control, directing metalation to specific ortho positions .
- Comparison: The cyclopentyl group offers a single cyclic substituent, reducing steric bulk compared to diisopropyl groups. This may lower enantioselectivity but improve solubility in nonpolar solvents .
b. N-(3,5-Dibromo-4-hydroxyphenyl)-3,5-dimethylbenzamide
- Transthyretin Binding : This inhibitor (IC₅₀ = 63,095 nM) forms halogen bonds with bromine substituents, critical for disrupting amyloidogenesis .
- Comparison : The absence of halogens in N-cyclopentyl-3,5-dimethylbenzamide limits its use in halogen-dependent inhibition but increases metabolic stability .
Structural and Crystallographic Insights
a. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Crystal Structure : Features an N,O-bidentate directing group, enabling metal coordination in C–H activation. The hydroxyalkyl group facilitates hydrogen bonding with catalytic metal centers .
- Comparison: The cyclopentyl group lacks hydrogen-bonding donors, making it less effective in metal coordination but more lipophilic .
b. N-Cyclooctyl-2,5-dimethylbenzamide
- Molecular weight (259.39 g/mol) exceeds that of the cyclopentyl analog (247.33 g/mol) .
Data Tables
Table 1. Substituent Effects on Coupling Reactions
Q & A
Q. What are the recommended synthetic routes for N-cyclopentyl-3,5-dimethylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example, a related benzamide compound (N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,5-dimethylbenzamide) is synthesized via coupling reactions between substituted benzamides and intermediates under controlled conditions . Key steps include:
- Acylation : React 3,5-dimethylbenzoic acid derivatives with cyclopentylamine using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
- Purification : Employ column chromatography (silica gel, n-hexane/EtOAc gradients) or HPLC to isolate the product .
Optimization : Adjust reaction temperature (e.g., 80°C for bromination ), solvent polarity, and catalyst loading to improve yield (>85%) and purity (>95%).
Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., δ = 2.35 ppm for methyl groups ).
- Mass Spectrometry (MS) : High-resolution MS (HR-MS) to verify molecular weight (e.g., [M+] at m/z 426.5 ).
- Infrared (IR) Spectroscopy : Identify amide C=O stretches (~1630 cm⁻¹) and aromatic C-H bends .
- HPLC : Validate purity (>99%) using reverse-phase columns and UV detection .
Q. How should researchers assess the chemical stability of this compound under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by:
- Temperature Variation : Store at -20°C, 4°C, and 25°C for 1–6 months, monitoring degradation via HPLC .
- Light Exposure : Test under UV/visible light to assess photostability.
- pH Sensitivity : Evaluate solubility and stability in buffered solutions (pH 3–9) .
Advanced Research Questions
Q. What in vitro methodologies are appropriate for evaluating the anticancer potential of this compound?
- Methodological Answer : Use the following assays:
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Apoptosis Detection : Flow cytometry with Annexin V/PI staining.
- Molecular Docking : Simulate interactions with targets like BCAT2 (IC50 ~63,095 nM in related compounds ).
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace cyclopentyl with cyclohexyl or vary methyl groups) .
- Biological Testing : Compare antimicrobial (MIC assays) or anticancer activity across derivatives .
- Computational Modeling : Use QSAR models to predict activity based on electronic (HOMO/LUMO) and steric parameters .
Q. What strategies resolve contradictions in reported biological activity data for benzamide derivatives?
- Methodological Answer : Address discrepancies via:
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between lipophilicity and activity ).
- Mechanistic Follow-Up : Use knockout cell lines or enzyme inhibition assays to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
